molecular formula C8H6N4O2 B15070645 3-Nitro-1,6-naphthyridin-4-amine CAS No. 85938-76-7

3-Nitro-1,6-naphthyridin-4-amine

Cat. No.: B15070645
CAS No.: 85938-76-7
M. Wt: 190.16 g/mol
InChI Key: GRWNVYUKOBLOKK-UHFFFAOYSA-N
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Description

3-Nitro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,6-naphthyridin-4-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-amino-1,6-naphthyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-1,6-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that can interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the nitro group.

    3-Amino-1,6-naphthyridin-4-amine: The reduced form of 3-Nitro-1,6-naphthyridin-4-amine.

    Benzo[h][1,6]naphthyridine: A derivative with a fused benzene ring.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

85938-76-7

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1,6-naphthyridin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11)

InChI Key

GRWNVYUKOBLOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N

Origin of Product

United States

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